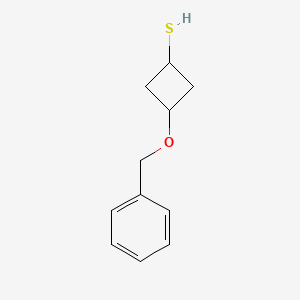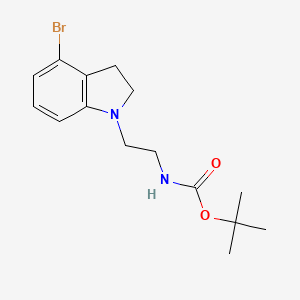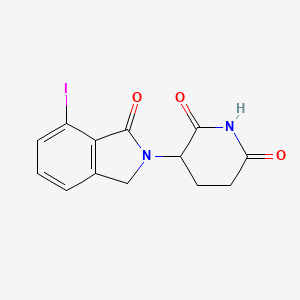
3-(Benzyloxy)cyclobutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)cyclobutane-1-thiol typically involves multiple steps. One common method starts with the preparation of 3-(benzyloxy)cyclobutanone, which can be synthesized from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate through a nucleophilic substitution reaction . The intermediate is then deprotected and hydrolyzed under acidic conditions to obtain 3-oxocyclobutanecarboxylic acid. This compound is converted into a carboxylic acid silver salt, which reacts with elemental bromine to form bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to yield 3-(benzyloxy)cyclobutanone .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Scientific Research Applications
3-(Benzyloxy)cyclobutane-1-thiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of medical imaging agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the benzyloxy group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Benzyloxy)cyclobutane-1-thiol include:
3-(Benzyloxy)cyclobutanone: A precursor in the synthesis of the thiol compound.
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents, such as cyclobutanol and cyclobutanone.
Uniqueness
This compound is unique due to the presence of both a benzyloxy group and a thiol group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-phenylmethoxycyclobutane-1-thiol |
InChI |
InChI=1S/C11H14OS/c13-11-6-10(7-11)12-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |
InChI Key |
JYAHDISNZRVCJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)

![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)

![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)
![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid](/img/structure/B13488671.png)
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)

![3-[(Pyridin-4-yl)methyl]morpholine hydrochloride](/img/structure/B13488684.png)

